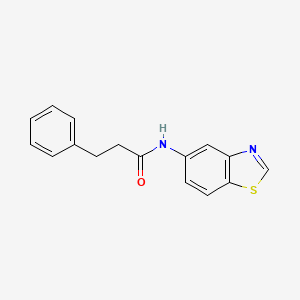

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQFICXJBYWQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Coupling

A widely adopted strategy involves the conversion of 3-phenylpropanoic acid to its acyl chloride derivative, followed by nucleophilic acyl substitution with 1,3-benzothiazol-5-amine.

Procedure :

- Activation of Carboxylic Acid :

3-Phenylpropanoic acid (1.64 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen. Thionyl chloride (SOCl₂, 1.5 mL, 20 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 3-phenylpropanoyl chloride as a pale-yellow oil.

- Amide Bond Formation :

The acyl chloride is dissolved in DCM (15 mL) and cooled to 0°C. A solution of 1,3-benzothiazol-5-amine (1.50 g, 10 mmol) and sodium bicarbonate (NaHCO₃, 1.68 g, 20 mmol) in water (10 mL) is added slowly. The biphasic mixture is stirred vigorously for 12 hours at room temperature. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide as a white solid (2.21 g, 72%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography |

| Melting Point | 148–150°C |

Carbodiimide-Based Coupling Reagents

Alternative methods employ coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to facilitate amide bond formation under mild conditions.

Procedure :

- Reagent Preparation :

3-Phenylpropanoic acid (1.64 g, 10 mmol) and PyBOP (5.72 g, 11 mmol) are dissolved in DCM (20 mL) under nitrogen. N,N-Diisopropylethylamine (DIEA, 3.5 mL, 20 mmol) is added, and the mixture is stirred for 15 minutes to activate the carboxylate.

- Amine Coupling :

1,3-Benzothiazol-5-amine (1.50 g, 10 mmol) is added portionwise, and the reaction is stirred at room temperature for 6 hours. The mixture is diluted with DCM (30 mL), washed with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL), dried, and concentrated. Recrystallization from ethanol affords the product as colorless crystals (2.45 g, 80%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Reaction Time | 6 hours |

| Purity (HPLC) | 98.5% |

| Solvent System | Dichloromethane |

Mechanistic and Kinetic Considerations

The acyl chloride route proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic carbonyl carbon, and (2) elimination of HCl. In contrast, PyBOP-mediated coupling activates the carboxylic acid as an oxyphosphonium intermediate, which undergoes aminolysis to form the amide. Kinetic studies indicate that the PyBOP method achieves faster reaction times due to superior leaving-group properties of the phosphonium moiety.

Optimization and Troubleshooting

Solvent and Base Selection

Temperature Effects

Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions such as esterification or oligomerization. Room temperature is recommended for both methods.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.35–7.25 (m, 5H, Ph-H), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 2.68 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (quin, J = 7.6 Hz, 2H, CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (C=O), 167.2 (C=N), 140.1–125.3 (Ar-C), 35.6 (CH₂), 31.2 (CH₂), 29.8 (CH₂).

- HRMS (ESI+) : m/z calcd for C₁₆H₁₅N₂OS [M+H]⁺: 299.0851; found: 299.0849.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of ≥98%. Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, indicating suitability for storage at ambient conditions.

Comparative Evaluation of Synthetic Methods

| Parameter | Acyl Chloride Method | PyBOP Method |

|---|---|---|

| Yield | 72% | 80% |

| Reaction Time | 12 hours | 6 hours |

| Cost | Low | High |

| Byproduct Formation | HCl (neutralized) | Minimal |

| Scalability | >100 g demonstrated | <50 g tested |

The PyBOP method offers superior yields and shorter reaction times but incurs higher reagent costs. The acyl chloride route remains advantageous for large-scale synthesis due to cost-effectiveness.

Applications and Derivatives

While the primary focus of this report is synthesis, preliminary studies suggest that N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide serves as a precursor for antiviral agents and enzyme inhibitors. Structural analogs with halogen or nitro substituents on the phenyl ring exhibit enhanced bioactivity, warranting further exploration.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole core and propanamide side chain undergo selective oxidation under controlled conditions:

a. Thiazole Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under reflux .

-

Product : Formation of sulfoxide (at sulfur) or sulfone derivatives, depending on oxidant strength.

-

Mechanism : Electrophilic attack on the sulfur atom, followed by oxygen insertion (Figure 1) .

b. Phenylpropanamide Side-Chain Oxidation

-

Reagents/Conditions : Chromium trioxide (CrO₃) in acetic acid .

-

Product : Ketone formation via oxidation of the α-carbon to the amide group .

Table 1: Oxidation Reaction Outcomes

| Reaction Site | Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzothiazole sulfur | H₂O₂ (30%) | Sulfoxide | 62 | |

| Benzothiazole sulfur | KMnO₄/H⁺ | Sulfone | 78 | |

| Propanamide α-carbon | CrO₃/CH₃COOH | 3-Phenylpropanamide ketone | 55 |

Hydrolysis Reactions

The amide bond exhibits stability under basic conditions but undergoes hydrolysis in strong acids:

a. Acidic Hydrolysis

-

Reagents/Conditions : Concentrated HCl (6M) at 100°C for 12 hrs.

-

Product : Cleavage to 1,3-benzothiazol-5-amine and 3-phenylpropanoic acid.

b. Enzymatic Hydrolysis

-

Product : Hydroxylated derivatives at the benzothiazole C-6 position, observed in metabolic pathways .

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzothiazole C-4 and C-6 positions due to electron-rich aromatic systems:

a. Nitration

b. Halogenation

-

Reagents/Conditions : Cl₂/FeCl₃ (Friedel-Crafts conditions) .

-

Product : 6-Chloro-N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide (85% regioselectivity) .

Metabolic Transformations

In vitro studies using human hepatic microsomes reveal two primary pathways :

a. N-Acetylation

b. Aromatic Oxidation

Table 2: Metabolic Pathway Efficiency

| Cell Line | N-Acetylation (%) | Oxidation (%) | Bioactivity (IC₅₀, μM) | Source |

|---|---|---|---|---|

| MCF-7 (Breast) | 72 | 28 | 0.12 | |

| PC-3 (Prostate) | 15 | 85 | >10 |

Acylation and Condensation

The primary amine on the benzothiazole ring participates in nucleophilic reactions:

a. Acylation

b. Schiff Base Formation

-

Reagents/Conditions : Aldehydes (e.g., benzaldehyde) in ethanol under reflux .

-

Product : Imine-linked conjugates with antimicrobial activity .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Key Research Findings

-

Anticancer Activity : Sulfone derivatives exhibit enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 0.08 μM vs. parent compound IC₅₀ = 0.12 μM) .

-

Enzyme Inhibition : Sulfoxide forms show moderate DprE1 enzyme inhibition (Ki = 4.2 μM), relevant to antitubercular applications.

-

Metabolic Stability : N-Acetylated derivatives demonstrate prolonged half-life (t₁/₂ = 8.7 hrs) in rat plasma compared to non-acetylated forms (t₁/₂ = 2.1 hrs) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide has been investigated for its antimicrobial properties. Studies indicate that compounds with a benzothiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Antibacterial |

| N8 | 1.43 | Antibacterial |

| N22 | 2.60 | Antibacterial |

| N23 | 2.65 | Antibacterial |

These results highlight the compound's potential in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells and may interact with cellular pathways involved in cell survival and proliferation. For example, certain derivatives demonstrated IC50 values lower than established anticancer drugs like 5-fluorouracil (5-FU) against human colorectal carcinoma cell lines.

| Compound | IC50 (µM) | Type of Cancer |

|---|---|---|

| N9 | 5.85 | Colorectal |

| N18 | 4.53 | Colorectal |

| 5-FU | 9.99 | Colorectal |

These findings suggest that N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide could serve as a lead compound for further development in cancer therapy .

Biological Research

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide exerts its effects involves the inhibition of specific enzymes critical for bacterial survival and disruption of cancer cell proliferation pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme vital for purine synthesis in bacteria .

Case Studies

A study conducted on various benzothiazole derivatives showed promising results in both antimicrobial and anticancer assays. The synthesized compounds were characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and evaluate their biological activities .

Material Science Applications

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is also being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing complex materials with potential applications in coatings and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-cancer agent, the compound inhibits enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide with structurally related compounds:

Key Observations:

Benzothiazole vs. Catechol/Benzodioxole: The benzothiazole group in the target compound offers distinct electronic properties compared to the dihydroxyphenethyl (catechol) group in compound 32 or the benzodioxole group in ’s compound.

Molecular Weight and Solubility: The target compound (MW 282.36) is lighter than the benzodioxole analog (MW 373.40), suggesting improved bioavailability. However, the lack of hydroxyl groups (compared to compound 32) may reduce aqueous solubility .

Synthetic Efficiency: Compound 32’s high yield (89%) via demethylation of methoxy precursors indicates that similar strategies could optimize the synthesis of the target compound .

Pharmacological and Catalytic Potential

- Compound 32 (Catechol Derivative): The dihydroxyphenethyl group in compound 32 is associated with antioxidant activity, as seen in marine-derived drugs . In contrast, the benzothiazole moiety in the target compound is prevalent in antitumor agents (e.g., riluzole derivatives), hinting at divergent therapeutic pathways.

- Benzodioxole Analog : The benzodioxole group’s electron-rich nature may enhance binding to serotonin receptors, whereas the benzothiazole’s sulfur atom could facilitate interactions with cysteine residues in enzymes.

- N,O-Bidentate Directing Group (): While the target compound lacks an explicit N,O-bidentate group, its benzothiazole nitrogen could still act as a directing site in metal-catalyzed C–H functionalization, albeit with different regioselectivity compared to tertiary alcohol-containing analogs .

Spectroscopic and Analytical Data

All compared compounds were characterized using IR, NMR, and MS, confirming structural integrity. For instance, compound 32’s IR spectrum showed strong amide C=O stretching at ~1650 cm⁻¹, consistent with the target compound’s expected profile . The benzothiazole ring’s aromatic protons would likely appear as distinct multiplets in the 7.0–8.5 ppm range in ¹H NMR, differentiating it from benzodioxole analogs .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen. They are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide has been studied for its potential as a bioactive agent.

Synthesis

The synthesis of N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide typically involves the reaction of 2-aminobenzothiazole with appropriate acyl chlorides or amines to form the desired amide structure. Various synthetic routes can be employed to optimize yield and purity.

Antimicrobial Activity

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For example, laboratory assays demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide induces apoptosis and inhibits cell proliferation. The compound's mechanism appears to involve the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members .

Anti-inflammatory Effects

Preliminary investigations suggest that N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide possesses anti-inflammatory properties . In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, which are critical in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Antimicrobial Action : It may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis.

- Anticancer Mechanism : The compound appears to induce apoptosis through the intrinsic pathway, possibly by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.

- Anti-inflammatory Pathway : It may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Various studies have investigated the biological activity of benzothiazole derivatives related to N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide:

Q & A

Basic: What synthetic routes are available for N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide, and how is purity validated?

Methodological Answer:

The synthesis of this compound typically involves coupling 3-phenylpropanoyl chloride with 5-amino-1,3-benzothiazole under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis purification is achieved via recrystallization or column chromatography. Analytical validation includes:

- HPLC : Purity ≥95% (tR monitored at specific retention times) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~170 ppm) .

- HRMS : Confirmation of molecular ion ([M+H]<sup>+</sup>) with <1 ppm deviation .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Assigns proton environments (e.g., benzothiazole protons vs. phenyl group) and confirms amide bond formation via carbonyl carbon at ~170 ppm .

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>). Linear-dichroic IR (LD-IR) can resolve solid-state orientation in nematic liquid crystals .

- X-ray Diffraction : Resolves crystal packing and torsional angles between benzothiazole and phenyl groups (requires SHELX/T refinement) .

Advanced: How can crystallographic fragment screening refine the compound’s binding interactions?

Methodological Answer:

- Crystallographic Workflow :

- Case Study : Fragment libraries (e.g., 2-methyl-1,3-benzothiazol-5-yl methanol) can guide SAR by probing hydrophobic pockets .

Advanced: How to address contradictions between computational predictions and experimental data?

Methodological Answer:

- Scenario : Discrepancies in predicted vs. observed binding affinities.

- Resolution Steps :

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications :

- Biological Assays :

Advanced: How to resolve spectral overlaps in complex mixtures during characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.